molecular formula C18H27NO5 B2728369 1-(4-((2-Methoxyethoxy)methyl)piperidin-1-yl)-2-(3-methoxyphenoxy)ethanone CAS No. 1251631-71-6

1-(4-((2-Methoxyethoxy)methyl)piperidin-1-yl)-2-(3-methoxyphenoxy)ethanone

Cat. No.: B2728369
CAS No.: 1251631-71-6
M. Wt: 337.416
InChI Key: XWEONTDAEPRWNI-UHFFFAOYSA-N
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Description

1-(4-((2-Methoxyethoxy)methyl)piperidin-1-yl)-2-(3-methoxyphenoxy)ethanone is a synthetic organic compound featuring a piperidine core substituted at the 4-position with a (2-methoxyethoxy)methyl group and an ethanone moiety linked to a 3-methoxyphenoxy aromatic ring.

Properties

IUPAC Name

1-[4-(2-methoxyethoxymethyl)piperidin-1-yl]-2-(3-methoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO5/c1-21-10-11-23-13-15-6-8-19(9-7-15)18(20)14-24-17-5-3-4-16(12-17)22-2/h3-5,12,15H,6-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEONTDAEPRWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC1CCN(CC1)C(=O)COC2=CC=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((2-Methoxyethoxy)methyl)piperidin-1-yl)-2-(3-methoxyphenoxy)ethanone typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with 2-Methoxyethoxy Group: The piperidine ring is then functionalized with a 2-methoxyethoxy group using nucleophilic substitution reactions.

    Attachment of 3-Methoxyphenoxy Group: Finally, the 3-methoxyphenoxy group is introduced through an etherification reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-((2-Methoxyethoxy)methyl)piperidin-1-yl)-2-(3-methoxyphenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides or aryl halides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of receptor-ligand interactions.

    Medicine: The compound could be explored for its pharmacological properties, including potential therapeutic effects.

    Industry: It may find use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(4-((2-Methoxyethoxy)methyl)piperidin-1-yl)-2-(3-methoxyphenoxy)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the piperidine substituents, ethanone-linked aromatic systems, and functional group modifications. Below is a detailed comparison:

Piperidine Substitution Patterns

Compound Name Piperidine Substituent Key Differences vs. Target Compound Reference
1-[4-(4-Ethylpiperazin-1-yl)piperidin-1-yl]-2-[4-(4-methoxyphenyl)phenoxy]ethanone dihydrochloride 4-Ethylpiperazinyl group Increased basicity due to ethylpiperazine; likely higher solubility in acidic conditions.
1-(4-{[(2-Amino-ethyl)-cyclopropyl-amino]-Methyl}-piperidin-1-yl)-ethanone Cyclopropyl-aminoethyl group Enhanced steric bulk; potential for altered receptor binding kinetics.
1-(4-(Piperidin-1-yl)phenyl)ethanone Phenyl-piperidinyl linkage Reduced flexibility due to aromatic conjugation; possible metabolic stability differences.

Ethanone-Linked Aromatic Systems

Compound Name Aromatic Substituent Key Differences vs. Target Compound Reference
1-(4-Hydroxy-3-methoxyphenyl)-2-(3-methoxyphenoxy)ethanone 4-Hydroxy-3-methoxyphenyl group Presence of hydroxyl group increases polarity; may reduce membrane permeability.
1-(4-Hydroxy-3-methoxyphenyl)-2-(3-nitrophenoxy)ethanone 3-Nitrophenoxy group Electron-withdrawing nitro group decreases electron density; may affect redox stability.
(E)-1-(3-chloro-2,6-dihydroxy-4-methoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one Chloro and fluoro substituents Halogenation enhances lipophilicity; potential for improved CNS penetration.

Functional Group Modifications

Compound Name Functional Group Key Differences vs. Target Compound Reference
2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone 3,5-Dinitrophenyl group Strong electron-withdrawing groups increase acidity; may alter isomerization behavior.
1-(2-Hydroxy-4-methoxyphenyl)ethanone 2-Hydroxy-4-methoxyphenyl group Hydroxyl group introduces hydrogen bonding potential; impacts solubility.

Physicochemical and Pharmacological Insights

  • Melting Points: Analogs like 1-{4-[...]-2-(3-methoxyphenoxy)ethanone () exhibit melting points influenced by substituent polarity. For example, nitro groups (e.g., 157–160°C in ) lower melting points compared to methoxy-rich derivatives.
  • Solubility : The (2-methoxyethoxy)methyl chain in the target compound likely enhances aqueous solubility relative to purely aromatic analogs (e.g., ).

Biological Activity

1-(4-((2-Methoxyethoxy)methyl)piperidin-1-yl)-2-(3-methoxyphenoxy)ethanone is a synthetic compound notable for its unique structure, which includes a piperidine ring substituted with both a 2-methoxyethoxy group and a 3-methoxyphenoxy group. This compound has garnered interest due to its potential biological activities, which may include interactions with various receptors and enzymes.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • IUPAC Name : 1-[4-(2-methoxyethoxymethyl)piperidin-1-yl]-2-(3-methoxyphenoxy)ethanone
  • Molecular Formula : C18H27NO5
  • Molecular Weight : 327.42 g/mol

Structural Representation

ComponentDescription
Piperidine Ring Central structure of the compound
2-Methoxyethoxy Group Substituent contributing to polarity
3-Methoxyphenoxy Group Aromatic substituent enhancing biological activity

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes and receptors. The presence of the piperidine ring suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Proposed Mechanisms:

  • Receptor Binding : The compound may act as an agonist or antagonist at various receptor sites, modulating their activity.
  • Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter metabolism, thus affecting levels of neurotransmitters like dopamine.

In Vitro Studies

Several studies have investigated the biological activity of compounds structurally similar to this compound. For instance, a related compound demonstrated significant affinity for the dopamine D2 receptor, indicating potential neuropharmacological effects.

Study ReferenceCompound TestedKi (nM)Biological Activity
1-(2-Methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine54D2 receptor antagonist

Case Studies

In a study focused on derivatives of piperidine, compounds similar to our target were evaluated for their effects on behavioral models relevant to anxiety and depression. These studies suggest that modifications in the piperidine structure can significantly alter pharmacological profiles.

Comparative Analysis

Comparative studies highlight the unique properties of this compound against other piperidine derivatives.

CompoundUnique FeaturesPotential Applications
1-(4-(Methoxymethyl)piperidin-1-yl) Lacks methoxy groupsLimited neuropharmacological activity
1-(4-(Ethoxymethyl)piperidin-1-yl) Ethoxymethyl instead of methoxy groupsPossible use in pain management
Target Compound Dual methoxy substitutionsPotential for treating mood disorders

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